molecular formula C26H23ClN2O6 B1264193 4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester

4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester

Cat. No. B1264193
M. Wt: 494.9 g/mol
InChI Key: WTBGCJYVPQZDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester is a member of biphenyls.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Synthesis of Novel α-Ketoamide Derivatives : El‐Faham et al. (2013) utilized OxymaPure/DIC for the synthesis of a novel series of α-ketoamide derivatives, including 4-(4-Acetyloxyphenyl)benzoic acid derivatives. This method showed superiority in terms of purity and yield compared to other methods (El‐Faham et al., 2013).

  • Potential Tyrosinase Inhibitors : Ashraf et al. (2016) investigated substituted benzoic acid and cinnamic acid esters, including 2-(4-acetylanilino)-2-oxoethyl cinnamate, as tyrosinase inhibitors. These compounds may aid in treating dermatological disorders and have links to Parkinson's disease (Ashraf et al., 2016).

  • Lyotropic Behavior of Mesogen-Linked Cellulose Acetates : Wu et al. (2004) synthesized aromatic esters, including 4-(benzoyloxy)benzoic acid, which showed nematic monotropic or thermotropic behavior. These compounds form cholesteric lyotropic phases in certain conditions (Wu et al., 2004).

  • Synthesis of Bifunctional Poly-Monomer Materials : A study by Wei et al. (2012) involved the esterification of 4-(4-acetylphenyl) benzoic acid and its application in synthesizing novel poly-monomer materials (Wei et al., 2012).

Medical and Biological Research Applications

  • Antibacterial and Enzyme Inhibition Study : Rasool et al. (2015) studied compounds including 4-methyl/hydroxy benzoic acids for their antibacterial and lipoxygenase enzyme inhibition activities (Rasool et al., 2015).

  • Synthesis of Substituted 4-Aryl-2-Methylenehydrazino-4-Oxobut-2-Enoic Acids : Pulina et al. (2009) synthesized derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, demonstrating moderate anti-inflammatory, analgesic, and antimicrobial activity (Pulina et al., 2009).

  • Pharmacokinetics in Rats : Xu et al. (2020) investigated the pharmacokinetics of benzoic acid derivatives in rats, providing insights into the metabolism and bioavailability of these compounds (Xu et al., 2020).

properties

Product Name

4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester

Molecular Formula

C26H23ClN2O6

Molecular Weight

494.9 g/mol

IUPAC Name

[2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] 4-(4-acetyloxyphenyl)benzoate

InChI

InChI=1S/C26H23ClN2O6/c1-17(30)35-21-13-11-19(12-14-21)18-7-9-20(10-8-18)26(33)34-16-25(32)29(2)15-24(31)28-23-6-4-3-5-22(23)27/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

WTBGCJYVPQZDJI-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(=O)N(C)CC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(=O)N(C)CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester
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4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester
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4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester
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4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester
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4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester
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4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester

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